REACTION_CXSMILES
|
C([N:8](CC1C=CC=CC=1)[CH:9]1[CH2:14][CH2:13][C:12](=[O:15])[CH2:11][CH2:10]1)C1C=CC=CC=1.[CH3:23]S(C)=O.C(Cl)(=O)C(Cl)=O.C(N(CC1C=CC=CC=1)[C@H]1CC[C@H](O)CC1)C1C=CC=CC=1.C(N(CC)CC)C>C(Cl)Cl>[CH3:23][C:12]1([OH:15])[CH2:11][CH2:10][CH:9]([NH2:8])[CH2:14][CH2:13]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N(C1CCC(CC1)=O)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
5.77 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
3.26 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N([C@@H]1CC[C@H](CC1)O)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
23.59 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
stirring at −78° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring for 15 min at −78° C.
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
After stirring at −78° C. for another 15 min
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for 16 h
|
Duration
|
16 h
|
Type
|
WASH
|
Details
|
was washed with brine (100 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a colorless oil that
|
Type
|
CUSTOM
|
Details
|
was purified
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(CCC(CC1)N)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.11 g | |
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |